molecular formula C15H14N2O3 B602217 10,11-Dihydro-10,11-Dihydroxy Carbamazepine (Mixture of Isomers) CAS No. 1217528-81-8

10,11-Dihydro-10,11-Dihydroxy Carbamazepine (Mixture of Isomers)

Cat. No.: B602217
CAS No.: 1217528-81-8
M. Wt: 270.29
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Chemical Reactions Analysis

Types of Reactions: 10,11-Dihydro-10,11-Dihydroxy Carbamazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions or halides under appropriate conditions.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: 10,11-Dihydro-10,11-Dihydroxy Carbamazepine is unique due to its specific formation pathway and its role as a key metabolite in the pharmacokinetics of carbamazepine and oxcarbazepine. Its presence in wastewater effluent also highlights its environmental significance .

Properties

CAS No.

1217528-81-8

Molecular Formula

C15H14N2O3

Molecular Weight

270.29

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.